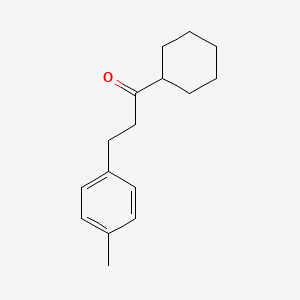

Cyclohexyl 2-(4-methylphenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl 2-(4-methylphenyl)ethyl ketone is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. The compound is related to cyclohexanone and aryl methyl ketones, which are often used as intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of related ketones has been explored through various methods. For instance, the conversion of cyclohexenones into aryl methyl ketones involves a multistep process including the addition of 1-ethoxyvinyllithium to the carbonyl group, followed by several other steps such as acid-catalyzed hydrolysis and dehydrogenation . Another method includes the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols, which demonstrates the potential for creating complex structures from simple ketone precursors .

Molecular Structure Analysis

The molecular structure of cyclohexyl 2-(4-methylphenyl)ethyl ketone would likely resemble that of other cyclohexanone derivatives, which have been studied using techniques like NMR spectroscopy. These studies have confirmed the presence of intramolecular hydrogen bonds and keto-enol tautomeric transitions in similar compounds . Additionally, the chair conformation of the cyclohexanone ring and the disposition of substituent groups have been detailed in related molecules .

Chemical Reactions Analysis

Cyclohexanone and its derivatives participate in a variety of chemical reactions. For example, cyclohexanone reacts with Lawesson's Reagent to form spiro-trithiaphosphorines and thioketones . The reactivity of cyclohexanone derivatives towards organophosphorus compounds and their ability to undergo ring enlargement reactions to form 4-acyl-1-cyclohexenes have also been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl 2-(4-methylphenyl)ethyl ketone can be inferred from related compounds. Aryl methyl ketones typically have high boiling points and can exist in crystalline forms . They may also exhibit amorphous characteristics with high glass transition temperatures and solubility in certain solvents at room temperature . The presence of substituents on the cyclohexanone ring can influence these properties significantly.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Regioselective Synthesis : Cyclohexyl 2-(4-methylphenyl)ethyl ketone can be utilized in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves cyclization which proceeds via alkylideneaminyl radical intermediates (Uchiyama et al., 1998).

Organic Reactions on Semiconductor Surfaces : This compound is part of a study exploring the competition and selectivity of organic reactions on clean semiconductor surfaces. Specifically, its behavior on surfaces like Si(100)-2 x 1 and Ge(100)-2 x 1 was studied to understand factors controlling these reactions (Wang et al., 2002).

Hydrodehalogenation under Multiphase Conditions : The compound has been studied in the context of hydrodehalogenation reactions in a multiphase system. The reaction chemoselectivity was influenced by the KOH concentration, providing insights into the effects of pH on reaction pathways (Perosa et al., 1999).

Interaction with β-Aminocrotonic Acid Ethyl Ester : Research indicates that reacting 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester leads to the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids (Gadzhili et al., 2005).

Catalysis and Synthesis

Pentacoordinate Organosilicate-Catalyzed Michael Addition : The compound is involved in the Michael addition of β-keto esters in the presence of a pentacoordinate organosilicate, highlighting its role in catalysis and synthesis reactions (Tateiwa & Hosomi, 2001).

Study of Cyclohexanone Conformation : The compound's structure and conformation have been studied, providing insight into its physical and chemical properties. This research enhances understanding of molecular interactions and stability (Hernández-Ortega et al., 2001).

Synthesis of Trifluoropropionic and Ketobutyric Acids : Cyclohexyl 2-(4-methylphenyl)ethyl ketone is used in the synthesis of trifluoropropionic and ketobutyric acids, demonstrating its utility in the production of specialized chemical compounds (Wakselman & Tordeux, 1982).

Mesomorphic Properties of Cyclohex-2-Enones : The compound is part of a study on the synthesis and mesomorphic properties of 3,6-disubstituted cyclohex-2-enones, which are important for understanding liquid crystal behavior (Bezborodov et al., 1997).

Kinetics and Reaction Dynamics

Heterogeneous Catalysis and Adsorption : Research into the competitive hydrogenation of cyclohexanone and its derivatives, including cyclohexyl 2-(4-methylphenyl)ethyl ketone, provides insights into adsorption kinetics and catalysis efficiency (Chihara & Tanaka, 1979).

Reactions with Deuterium Catalyzed by Platinum Metals : Studies on the reaction of cyclohexanone derivatives with deuterium, catalyzed by platinum group metals, help understand reaction mechanisms and the effects of catalysis (Teratani et al., 1981).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXDJMFWRGPGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644157 |

Source

|

| Record name | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(4-methylphenyl)ethyl ketone | |

CAS RN |

898769-57-8 |

Source

|

| Record name | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

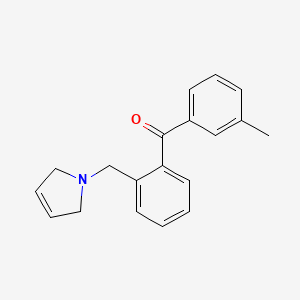

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)

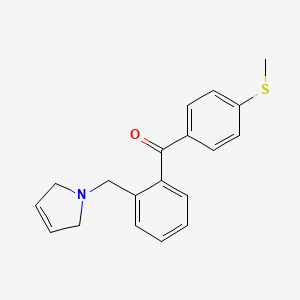

![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)

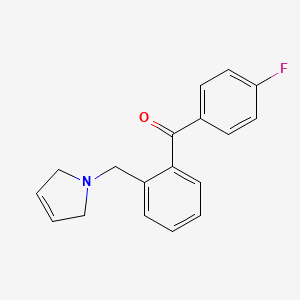

![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)